molecular formula C46H52FeO2P2 B12059103 Josiphos SL-J418-2

Josiphos SL-J418-2

Cat. No.: B12059103
M. Wt: 754.7 g/mol
InChI Key: WMHNOIYFVOSUJD-QYKZUBHNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Josiphos SL-J418-2 involves the reaction of ferrocene with phosphine ligands. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Josiphos SL-J418-2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine complexes .

Mechanism of Action

Josiphos SL-J418-2 exerts its effects through its role as a chiral ligand in catalytic reactions. It forms complexes with transition metals, which then participate in various catalytic processes. The molecular targets include metal centers such as rhodium, iridium, and ruthenium. The pathways involved typically include hydrogenation, hydroformylation, and cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Josiphos SL-J418-2 is unique due to its specific substituents, which provide high enantiomeric purity and stability. This makes it particularly effective in asymmetric catalysis compared to other similar compounds .

Biological Activity

Josiphos SL-J418-2 is a compound that has garnered attention in the field of asymmetric catalysis, particularly for its role as a ligand in various chemical reactions. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings and case studies.

1. Overview of this compound

This compound is a member of the Josiphos family of chiral ligands, which are widely used in transition metal-catalyzed reactions. These ligands are characterized by their ability to facilitate enantioselective transformations, making them valuable in the synthesis of pharmaceuticals and other bioactive compounds.

2. Biological Activity

The biological activity of this compound primarily relates to its role in enhancing the efficacy of various catalytic processes that lead to the synthesis of biologically relevant molecules. The following sections detail specific studies that highlight its impact.

2.1 Antitumor Activity

A study investigated the use of this compound in the synthesis of indazoles, which have shown promise as antitumor agents. The ligand was employed in a catalytic system that demonstrated significant selectivity and yield in forming indazole derivatives, which are known for their biological activity against cancer cells .

2.2 Mechanistic Insights

Research indicates that this compound facilitates asymmetric reactions through a mechanism involving transition state stabilization. This stabilization is crucial for achieving high enantioselectivity in reactions such as the copper-catalyzed conjugate borylation . The ligand's ability to influence reaction pathways contributes to its biological relevance by enabling the formation of complex molecules with potential therapeutic effects.

3. Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound in various synthetic methodologies:

3.1 Synthesis of β-Aminoalkylboronates

In a collaborative project with Pfizer, this compound was utilized in high-throughput screening to optimize conditions for synthesizing β-aminoalkylboronates. These compounds are essential intermediates in drug development due to their biological activity and ability to form stable bonds with biomolecules .

Study Findings Reference
Antitumor ActivityEnhanced yield and selectivity in indazole synthesis
Mechanistic InsightsStabilization of transition states leading to high enantioselectivity
β-AminoalkylboronatesSuccessful optimization for drug development applications

4. Research Findings

Recent findings emphasize the importance of ligand design in achieving desired biological outcomes. The structural characteristics of this compound allow it to effectively coordinate with metal catalysts, leading to improved reaction efficiencies and product selectivity.

4.1 Ligand High-Throughput Screening

A significant advancement was made through ligand high-throughput screening, where various derivatives of Josiphos were evaluated for their catalytic performance. This approach identified several promising candidates that exhibited enhanced biological activity in subsequent testing .

5. Conclusion

This compound represents a vital tool in asymmetric catalysis with notable implications for biological activity, particularly in drug synthesis and development. Its ability to enhance reaction selectivity and yield underscores its potential as a key component in creating therapeutically relevant compounds.

Future research should continue to explore the full scope of its biological activities and applications, particularly as new synthetic methodologies emerge.

Properties

Molecular Formula

C46H52FeO2P2

Molecular Weight

754.7 g/mol

InChI

InChI=1S/C41H47O2P2.C5H5.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h12-24,33H,1-11H3;1-5H;/t33-;;/m1../s1

InChI Key

WMHNOIYFVOSUJD-QYKZUBHNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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